Aecep-NAD

Catalog No.
S594523
CAS No.
95754-66-8
M.F
C26H38N9O18P3
M. Wt
857.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aecep-NAD

CAS Number

95754-66-8

Product Name

Aecep-NAD

IUPAC Name

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

Molecular Formula

C26H38N9O18P3

Molecular Weight

857.6 g/mol

InChI

InChI=1S/C26H38N9O18P3/c27-4-5-30-16(36)3-7-47-54(41,42)52-21-19(38)15(51-26(21)35-12-33-17-22(28)31-11-32-24(17)35)10-49-56(45,46)53-55(43,44)48-9-14-18(37)20(39)25(50-14)34-6-1-2-13(8-34)23(29)40/h1-2,6,8,11-12,14-15,18-21,25-26,37-38H,3-5,7,9-10,27H2,(H2,29,40)(H,30,36)(H,41,42)(H,43,44)(H,45,46)(H2,28,31,32)/t14-,15-,18-,19-,20-,21-,25-,26-/m1/s1

InChI Key

YQVZUYBHAGANLS-RZIBPTNISA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Synonyms

2'-O-(N-(2-aminoethyl)carbamoylethyl)phosphono-NAD, AECEP-NAD

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Aecep-NAD is a modified form of nicotinamide adenine dinucleotide, a crucial coenzyme involved in various biological processes, including redox reactions and cellular metabolism. This compound is characterized by the addition of an acetyl group to the nicotinamide moiety, which alters its reactivity and biological interactions. Aecep-NAD plays a significant role in cellular signaling pathways, particularly those involving deacetylation and acetylation reactions, which are mediated by enzymes such as sirtuins.

  • Deacetylation Reactions: Aecep-NAD acts as a substrate for NAD+-dependent deacetylases, facilitating the removal of acetyl groups from lysine residues on proteins. This reaction is crucial for regulating protein function and cellular signaling pathways .
  • Formation of Acetylated Products: The reaction mechanism typically involves the transfer of the acetyl group to Aecep-NAD, resulting in the formation of O-acetyl ADP ribose intermediates. These intermediates can further participate in signaling pathways or be hydrolyzed to yield free nicotinamide adenine dinucleotide .
  • Nicotinamide Release: During these reactions, nicotinamide is released as a byproduct, which can then participate in other metabolic processes or be recycled back into the NAD+ pool.

Aecep-NAD exhibits significant biological activity, primarily through its role as a substrate for sirtuins and other NAD+-dependent enzymes. Its biological functions include:

  • Regulation of Metabolism: By modulating the activity of sirtuins, Aecep-NAD influences metabolic pathways related to energy homeostasis and stress responses.
  • Cellular Signaling: Aecep-NAD is involved in signaling pathways that regulate gene expression, apoptosis, and cellular aging.
  • Neuroprotective Effects: Some studies suggest that Aecep-NAD may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of Aecep-NAD can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise assembly of the nicotinamide adenine dinucleotide structure followed by acetylation. Various reagents such as acetic anhydride or acetyl chloride may be used to introduce the acetyl group.
  • Enzymatic Synthesis: Enzymes such as sirtuins can catalyze the transfer of acetyl groups from acetyl-CoA to nicotinamide adenine dinucleotide, yielding Aecep-NAD in a biological context.
  • Biotechnological Approaches: Recombinant DNA technology can be employed to express enzymes that facilitate the synthesis of Aecep-NAD from simpler precursors.

Aecep-NAD has various applications across different fields:

  • Pharmaceuticals: Due to its role in cellular metabolism and signaling, Aecep-NAD is being explored for potential therapeutic applications in metabolic disorders and age-related diseases.
  • Biotechnology: It serves as a valuable tool in research for studying enzyme kinetics and metabolic pathways involving NAD+-dependent reactions.
  • Diagnostics: Aecep-NAD levels may serve as biomarkers for certain diseases or metabolic states.

Studies on Aecep-NAD interactions focus on its binding affinity and reactivity with various proteins and enzymes:

  • Sirtuin Interaction: Research indicates that Aecep-NAD has a higher affinity for certain sirtuins compared to standard nicotinamide adenine dinucleotide, enhancing its role in deacetylation reactions .
  • Protein Modifications: The compound's ability to modify protein acetylation states has been studied extensively, revealing its influence on protein stability and function.

Aecep-NAD shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Nicotinamide Adenine DinucleotideBase structureNo acetyl group; primary form involved in redox reactions.
Acetyl-Nicotinamide Adenine DinucleotideAcetylated formSimilar to Aecep-NAD but lacks specific reactive sites for deacetylation.
O-Acetyl Adenosine Diphosphate RiboseRelated metaboliteInvolved in signaling but does not participate directly in deacetylation reactions.

Aecep-NAD's unique feature lies in its enhanced reactivity due to the presence of the acetyl group, which significantly influences its biological activity compared to its non-acetylated counterparts.

XLogP3

-9.4

Dates

Modify: 2023-07-20

Explore Compound Types